(2Z,5Z)-3-cyclopentyl-5-(4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentyl group, a methoxyphenyl group, and a phenylimino group, all attached to a thiazolidinone core.
Preparation Methods
The synthesis of (2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclopentanone with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
(2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylimino group, where nucleophiles like amines or thiols replace the phenyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations.
Scientific Research Applications
(2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can be compared with other thiazolidinone derivatives:
Similar Compounds: Other thiazolidinone derivatives include 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one and 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one.
Uniqueness: The presence of the cyclopentyl group and the specific configuration (2E,5Z) in (2E,5Z)-3-CYCLOPENTYL-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H22N2O2S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N2O2S/c1-26-19-13-11-16(12-14-19)15-20-21(25)24(18-9-5-6-10-18)22(27-20)23-17-7-3-2-4-8-17/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3/b20-15-,23-22? |
InChI Key |
ZUKJWRRRUZKGSL-SPDSTVKKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCC4 |
Origin of Product |
United States |
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